molecular formula C18H12Cl2N4O4S B2827977 4-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 1007192-51-9

4-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No.: B2827977
CAS No.: 1007192-51-9
M. Wt: 451.28
InChI Key: KVGGTCPECZGEGI-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 5-oxido moiety. The benzamide component contains a 4-chloro and 3-nitro substitution pattern, which confers strong electron-withdrawing properties. Its molecular formula is inferred as C₁₉H₁₂Cl₂N₄O₄S (MW: 463.87 g/mol), distinguishing it through the unique combination of a nitro group, dual chloro substituents, and the thienopyrazole scaffold.

Properties

IUPAC Name

4-chloro-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O4S/c19-11-2-1-3-12(7-11)23-17(13-8-29(28)9-15(13)22-23)21-18(25)10-4-5-14(20)16(6-10)24(26)27/h1-7H,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGGTCPECZGEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Oxidation: The oxidation of the pyrazole ring is achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Nitration: The nitration of the benzamide moiety is carried out using a mixture of concentrated nitric and sulfuric acids.

    Final Coupling: The final step involves coupling the nitrated benzamide with the thieno[3,4-c]pyrazole intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the thieno[3,4-c]pyrazole core, using strong oxidizing agents.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the thieno[3,4-c]pyrazole core.

    Reduction: Amino derivatives of the benzamide moiety.

    Substitution: Methoxy or other substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity against various biological targets. It may be explored for its antimicrobial, antifungal, or anticancer properties due to the presence of the thieno[3,4-c]pyrazole core, which is known for such activities.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. The presence of multiple functional groups allows for interactions with various biological pathways, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various applications in material science and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thieno[3,4-c]pyrazole core can bind to enzymes or receptors, potentially inhibiting their activity. The nitro and chloro groups may enhance binding affinity or selectivity towards certain biological targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Heterocyclic Core Benzamide Substituents Key Functional Groups
Target Compound Thieno[3,4-c]pyrazole 4-Cl, 3-NO₂ Nitro, Cl, S-heterocycle
Fluorinated Analog Thieno[3,4-c]pyrazole 2-F Fluoro, Cl, S-heterocycle
3a Pyrazole 5-Cl, 3-Me Cyano, Cl, Me
3d Pyrazole 5-Cl, 4-F Cyano, Cl, Fluoroaryl

Physicochemical Properties

  • Melting Points : Pyrazole analogs (3a–3e) exhibit melting points between 123–183°C, influenced by substituent polarity and crystal packing . The target compound’s nitro group may elevate its melting point relative to the fluorinated analog , though experimental data are lacking.
  • Solubility: The nitro group in the target compound likely reduces solubility in nonpolar solvents compared to methyl/cyano-substituted analogs .

Spectroscopic and Analytical Data

  • IR Spectroscopy: The nitro group (NO₂) in the target compound would show asymmetric/symmetric stretching vibrations near 1520 cm⁻¹ and 1350 cm⁻¹, distinct from the cyano (2230 cm⁻¹) or carbonyl (1636 cm⁻¹) peaks in pyrazole analogs .
  • NMR: The 3-chlorophenyl group would resonate near δ 7.4–7.6 ppm (aromatic protons), similar to analogs . The thienopyrazole protons (4,6-dihydro) may appear as multiplet signals around δ 2.4–3.0 ppm.
  • Mass Spectrometry : The target’s molecular ion peak ([M+H]⁺) is expected near m/z 464, contrasting with 403–437 for pyrazole derivatives and 419 for the fluorinated analog .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with precursors like thieno[3,4-c]pyrazole derivatives and functionalized benzamides. Key considerations include:

  • Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis of sensitive intermediates .
  • Catalysts : Employ palladium or copper catalysts for coupling reactions to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/dichloromethane mixtures ensures high purity .
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction times .

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